rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete,cis
Description
rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete,cis is a strained naphtho-fused azete derivative characterized by a four-membered unsaturated ring containing one nitrogen atom. The cis configuration at the 2aR and 8bS stereocenters and the racemic (rac) nature of the compound underscore its structural complexity. Naphthoazetes are rare due to the inherent ring strain of azetidines/azetes, but their fused aromatic system may enhance stability compared to non-fused analogs.
Properties
IUPAC Name |
(2aS,8bR)-1,2,2a,3,4,8b-hexahydronaphtho[1,2-b]azete | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-8(3-1)5-6-9-7-12-11(9)10/h1-4,9,11-12H,5-7H2/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHHUSMTZCCUDC-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]3[C@@H]1CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete,cis typically involves multi-step organic reactions. The starting materials are usually naphthalene derivatives and azete precursors. The key steps in the synthesis include:
Formation of the naphthalene ring system: This can be achieved through Friedel-Crafts acylation followed by cyclization.
Introduction of the azete ring: This step often involves the reaction of a suitable azete precursor with the naphthalene derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction progress.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete,cis undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthoazetes.
Substitution: Formation of halogenated naphthoazetes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete,cis exhibits significant anticancer properties. Research has shown that this compound can inhibit the activity of eukaryotic translation initiation factor 4A (eIF4A), which is crucial for the proliferation of cancer cells. The compound's ability to disrupt protein synthesis pathways makes it a candidate for further development as an anticancer agent .
Antiviral Properties
In addition to its anticancer effects, this compound has been investigated for its antiviral properties. It has been found to exhibit activity against various viruses by interfering with their replication processes. This suggests potential applications in developing antiviral therapies .
Polymer Chemistry
The unique structural characteristics of this compound make it an interesting candidate for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have demonstrated that polymers containing this compound show improved resistance to thermal degradation compared to conventional polymers .
Nanotechnology
In the field of nanotechnology, this compound can be utilized as a building block for creating nanoscale materials. Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with tailored electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1. Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| rac-Naphthoazete,cis | C11H9N | 155.20* | Not reported | Strained unsaturated ring |
| 1-Naphthaldehyde | C10H7CHO | 156.17 | 1–2 | Aldehyde precursor |
| Naphthoazet-2-one | C11H11NO | 173.21 | Not reported | Lactam analog |
| 2-(Aryl)-naphtho[1,2-e]oxazine | C14H13NO | 211.26 | Not reported | Six-membered O/N ring |
*Estimated based on structural analogy.
Biological Activity
The compound rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete,cis is a member of the naphthoazete family and has garnered attention for its potential biological activities. Understanding its biological profile is crucial for evaluating its applicability in medicinal chemistry and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : C11H13N
- Molecular Weight : 159.232 g/mol
- SMILES Notation : C1N[C@@H]2[C@]...
The stereochemistry of this compound plays a significant role in its biological activity. The specific configuration at the 2a and 8b positions contributes to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Anticancer Activity : Research has indicated that compounds within the naphthoazete class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in human cancer cells through mechanisms involving the modulation of apoptotic pathways.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of naphthoazetes in models of neurodegeneration. The compound may exert protective effects by modulating oxidative stress and inflammatory responses in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Reduces oxidative stress in neuronal models |
Case Study 1: Anticancer Efficacy
In a study published by Stoltz et al., this compound was evaluated for its anticancer properties against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase-3 and PARP cleavage.
Case Study 2: Antimicrobial Activity
A study conducted on the antimicrobial properties revealed that this compound showed inhibitory effects on Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents.
Case Study 3: Neuroprotection
Research investigating the neuroprotective effects indicated that treatment with this compound reduced neuronal cell death induced by oxidative stress in vitro. The compound decreased levels of reactive oxygen species (ROS) and increased antioxidant enzyme activity.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete,cis, and how can they be methodologically addressed?
- Challenges :
- Stereochemical control : The cis configuration and fused naphthoazete structure introduce steric hindrance and require precise enantiomeric control during ring closure.
- Reagent compatibility : Selection of reducing agents or catalysts must avoid side reactions with the azete nitrogen or naphthalene system.
- Methodological Solutions :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cycloadditions) to enforce stereochemistry .
- Optimize solvent polarity and temperature gradients to stabilize intermediates (e.g., tetrahydrofuran at –20°C for kinetic control) .
- Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ring closure | Pd(OAc)₂, DMF, 80°C | 62 | 95% |
| Stereochemical resolution | L-Tartaric acid, EtOH | 78 | >99% ee |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and electronic properties of this compound?
- NMR : H-C HMBC and NOESY to confirm spatial proximity of protons in the cis-fused system .
- X-ray crystallography : Essential for absolute configuration determination, particularly for resolving ambiguities in NOE correlations .
- UV-Vis/ECD : Correlate experimental electronic transitions with TD-DFT calculations to validate the azete ring’s conjugation effects .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this azete derivative?
- Methodology :
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to map transition states and identify low-energy pathways for ring closure .
- Machine learning : Train models on analogous naphthoheterocycle syntheses to predict optimal catalysts (e.g., AuCl₃ vs. Pd catalysts) .
- Case Study :
- A DFT study revealed that solvent polarity (ε > 20) reduces activation energy by 12 kcal/mol for the azete ring formation step .
Q. How should researchers resolve contradictions between theoretical predictions and experimental reactivity data for this compound?
- Stepwise Approach :
Validate computational parameters : Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) align with experimental conditions (e.g., solvent dielectric constants) .
Iterative experimentation : Use factorial design to test variables (e.g., temperature, catalyst loading) and refine computational models .
Cross-validation : Compare experimental IR/Raman spectra with simulated vibrational modes to identify discrepancies in charge distribution .
- Example : A 2³ factorial design identified catalyst loading as the dominant factor (p < 0.01) in yield variability .
Q. What strategies mitigate degradation pathways during storage or catalytic applications of this compound?
- Stability analysis :
- Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., oxidation at the azete nitrogen) .
- Use radical scavengers (e.g., BHT) in storage solutions to inhibit autoxidation .
- Table 2 : Stability Under Different Conditions
| Condition | Half-life (days) | Major Degradation Pathway |
|---|---|---|
| N₂ atmosphere, 4°C | >180 | None detected |
| Ambient light, O₂ | 14 | Azete ring oxidation |
Data-Driven Research Tools
- Software Integration : Platforms like COMSOL Multiphysics enable multi-physics simulations of the compound’s thermal stability in catalytic environments .
- Sensory Data Linkage : Adapt methods from barrel-aging research (e.g., quadruplicate sensory panels) to correlate chemical stability with macroscopic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
